Product packaging for Dothiepin sulfoxide(Cat. No.:CAS No. 42046-35-5)

Dothiepin sulfoxide

Cat. No.: B3425477
CAS No.: 42046-35-5
M. Wt: 311.4 g/mol
InChI Key: NBNPVRZHUPMVQS-GZTJUZNOSA-N
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Description

Dothiepin sulfoxide, with the molecular formula C19H21NOS and a molecular weight of 311.4 g/mol, is a key metabolite of the tricyclic antidepressant (TCA) dosulepin (also known as dothiepin) . It is formed in the liver through the S-oxidation of the parent drug as part of the body's metabolic process . Along with other metabolites, this compound is measured in serum and plasma in clinical and toxicological settings to evaluate drug toxicity and metabolic pathways . In contrast to the pharmacologically active parent compound and its northiaden (desmethyldosulepin) metabolite, this compound is considered to be essentially inactive . Research indicates it has negligible activity as a monoamine uptake inhibitor, showing significantly reduced potency in inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET) compared to dosulepin itself . Furthermore, it lacks significant affinity for key receptors such as histamine H1, muscarinic acetylcholine, and adrenergic receptors, suggesting it does not contribute substantially to the therapeutic effects or side effects associated with dothiepin therapy . This compound is presented for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NOS B3425477 Dothiepin sulfoxide CAS No. 42046-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNPVRZHUPMVQS-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

749-48-4 (monosuccinate)
Record name Dothiepin sulfoxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-71-8, 42046-35-5
Record name Dothiepin sulfoxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dothiepin sulfoxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropylamine S-oxide
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Record name (3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOTHIEPIN SULFOXIDE
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Neurotransmitter Modulation in Cellular Systems

Dothiepin (B26397) sulfoxide (B87167) primarily targets the noradrenaline transporter (NAT) and serotonin (B10506) transporter (SERT) . However, its activity as a monoamine uptake inhibitor is significantly lower compared to its parent compound, dothiepin . Studies have shown that dothiepin sulfoxide has negligible activity as a monoamine uptake inhibitor, particularly for noradrenaline and serotonin . In contrast, dothiepin itself is a potent inhibitor of these transporters, increasing their levels in the synaptic cleft drugbank.compatsnap.com.

Research comparing the potencies of dothiepin and its metabolites in inhibiting neurotransmitter uptake demonstrated that this compound had a notably weaker effect. For instance, in studies involving [3H]imipramine binding sites (a marker for serotonin and norepinephrine (B1679862) transporters), this compound showed an IC50 value of 3.2 x 10⁻⁵ M, whereas dothiepin had an IC50 of 2.8 x 10⁻⁶ M nih.gov. Similarly, in assays measuring [14C]serotonin uptake into human platelets, the order of potency was dothiepin > northiaden (B26509) > northiaden sulfoxide > this compound, indicating the significantly reduced inhibitory effect of this compound nih.gov.

Unlike its parent compound, this compound lacks significant affinity for histamine (B1213489) H1, muscarinic, adrenergic, and 5-HT receptors . This diminished receptor binding profile suggests that this compound is unlikely to contribute substantially to the therapeutic effects or side effects associated with dothiepin drugbank.com.

Enzyme Kinetic Studies of Interacting Biological Components

While direct comprehensive enzyme kinetic studies specifically detailing dothiepin (B26397) sulfoxide's interactions with a broad range of enzymes are not extensively documented in the provided search results, its metabolic fate and potential interactions can be inferred. Dothiepin undergoes S-oxidation to produce dothiepin sulfoxide (B87167) wikipedia.orginchem.orgresearchgate.net. This metabolic transformation is a key step in the biotransformation of dothiepin.

The search results highlight that dothiepin sulfoxide, like other sulfoxides, is more polar and less lipophilic than its parent sulfide, which can affect its ability to cross biological membranes, including the blood-brain barrier . This characteristic can influence its distribution and interaction with intracellular enzymes.

Although not directly focused on this compound, general information on drug metabolism indicates that phase 1 metabolism, which includes S-oxidation, is often catalyzed by cytochrome P450 (CYP) enzymes thieme-connect.com. Dothiepin itself is a substrate for CYP2D6 genome.jp. While specific kinetic parameters for this compound's interaction with drug-metabolizing enzymes are not detailed, its formation implies the involvement of oxidative enzymes. The study of enzyme kinetics is crucial for understanding how compounds are metabolized and how they might interact with other enzymatic pathways helsinki.finih.gov. However, the provided literature does not offer specific kinetic data (e.g., Km, Vmax) for this compound with particular enzymes.

Exploration in Animal Models for Mechanistic Elucidation E.g., Receptor Occupancy

The exploration of dothiepin (B26397) sulfoxide (B87167) in animal models for mechanistic elucidation, particularly regarding receptor occupancy, is limited in the provided search results. The primary focus of research involving dothiepin and its metabolites in animal models has been on their effects on neurotransmitter uptake and receptor binding nih.gov.

Studies have investigated the affinities of dothiepin and its metabolites, including dothiepin sulfoxide, for various binding sites. For instance, in rat cortical homogenates, the affinity for [3H]imipramine binding sites was assessed nih.gov. This compound showed an IC50 of 3.2 x 10⁻⁵ M for [3H]imipramine binding, indicating a much lower affinity compared to dothiepin (2.8 x 10⁻⁶ M) nih.gov. Similarly, for [3H]serotonin receptor sites in rat frontal cortex and hippocampus, this compound exhibited an IC50 of 2.5 x 10⁻⁴ M, significantly higher than that of dothiepin (2.5 x 10⁻⁶ M) nih.gov.

These findings suggest that while this compound may have some residual binding affinity, it is substantially reduced, implying minimal receptor occupancy at concentrations that would be pharmacologically relevant for its parent compound. The concept of receptor occupancy is crucial in understanding drug mechanisms, as seen in studies using positron emission tomography (PET) to analyze receptor occupancy in vivo, which correlates blood concentrations with target site occupancy thieme-connect.com. However, specific in vivo receptor occupancy studies for this compound in animal models are not detailed in the provided information. The general understanding from in vitro studies is that its affinity for key targets like monoamine transporters and various receptors is greatly diminished compared to dothiepin drugbank.comnih.gov.

Molecular Pharmacology and Receptor Interactions of Dothiepin Sulfoxide in Vitro and Pre Clinical Focus

Comparative Analysis of Neurotransmitter Reuptake Inhibition

The primary mechanism of action for many tricyclic antidepressants involves the inhibition of neurotransmitter reuptake. Dothiepin (B26397) sulfoxide's efficacy in this regard is markedly reduced when compared to dothiepin and its active metabolite, northiaden (B26509).

Dothiepin sulfoxide (B87167) demonstrates a significantly lower affinity for the serotonin (B10506) transporter (SERT) compared to dothiepin and northiaden. Studies classify its interaction as a weak inhibitor of serotonin reuptake researchgate.net.

Similarly, dothiepin sulfoxide exhibits negligible inhibition of the noradrenaline transporter (NET). While dothiepin and its metabolite northiaden are potent inhibitors of NET, this compound shows minimal to no significant activity at this transporter researchgate.net.

Quantitative assessments using IC50 values highlight the limited inhibitory potency of this compound at both SERT and NET.

TransporterThis compound (IC50)Dothiepin (IC50)Northiaden (IC50)
SERT> 10,000 nM 220 nM 1,200 nM
NET> 10,000 nM 35 nM 25 nM

Note: IC50 values represent the concentration of the compound required to inhibit the activity of the transporter by 50%. Lower values indicate higher potency.

Receptor Binding Profile Evaluation

Beyond neurotransmitter transporters, the binding profile of this compound across various receptors has been examined. Consistent with its reduced transporter activity, this compound generally lacks significant affinity for these receptors.

This compound exhibits no significant affinity for the histamine (B1213489) H1 receptor researchgate.net. This is in contrast to many tricyclic antidepressants, including dothiepin, which display considerable affinity for this receptor.

Research indicates that this compound does not possess significant affinity for muscarinic acetylcholine (B1216132) receptors researchgate.net. This lack of binding differentiates it from other tricyclic compounds that often interact with these receptors, contributing to anticholinergic side effects.

Compound List:

this compound

Dothiepin

Dosulepin

Northiaden

Amitriptyline

Nortriptyline

Doxepin (B10761459)

Imipramine

Desipramine

Lofepramine

Serotonin

Noradrenaline

Dopamine (B1211576)

Histamine

Acetylcholine

SERT (Serotonin transporter)

NET (Noradrenaline transporter)

Histamine H1 receptor

Muscarinic acetylcholine receptors

5-HT2 receptors

α1-adrenergic receptor

Voltage-gated sodium channels (VGSCs)

Protriptyline

Medifoxamine

Fluoxetine

Norfluoxetine

Citalopram

Norcitalopram

Didesmethylcitalopram

Sertraline

Norsertraline

Paroxetine

References: Benchchem. (n.d.). This compound. Retrieved from https://www.benchchem.com/products/1447-71-8 wikipedia.org Wikipedia. (n.d.). Dosulepin. Retrieved from https://en.wikipedia.org/wiki/Dosulepin smolecule.com Smolecule. (n.d.). This compound. Retrieved from https://www.smolecule.com/products/1447-71-8 researchgate.net ResearchGate. (n.d.). Comparison of the Effects of Antidepressants and Their Metabolites on Reuptake of Biogenic Amines and on Receptor Binding. Retrieved from https://www.researchgate.net/publication/277206546_Comparison_of_the_Effects_of_Antidepressants_and_Their_Metabolites_on_Reuptake_of_Biogenic_Amines_and_on_Receptor_Binding wikiwand.com Wikiwand. (n.d.). Dosulepin. Retrieved from https://www.wikiwand.com/en/Dosulepin BenchChem. (n.d.). Inhibition. Retrieved from https://www.benchchem.com/products/1447-71-8 researchgate.net ResearchGate. (n.d.). Effects of amphetamine isomers, methylphenidate and atomoxetine (B1665822) on synaptosomal and synaptic vesicle accumulation and release of dopamine and noradrenaline in vitro in the rat brain. Retrieved from https://www.researchgate.net/publication/332094163_Effects_of_amphetamine_isomers_methylphenidate_and_atomoxetine_on_synaptosomal_and_synaptic_vesicle_accumulation_and_release_of_dopamine_and_noradrenaline_in_vitro_in_the_rat_brain google.com Google Patents. (n.d.). WO2007136743A2 - Dothiepin and methods of using the same to treat sleep disorders. Retrieved from https://patents.google.com/patent/WO2007136743A2/en CiteSeerX. (n.d.). Minireview Which Metabolites Circulate?. Retrieved from http://citeseerx.ist.psu.edu/viewdoc/download?doi=10.1.1.695.7500&rep=rep1&type=pdf researchgate.net ResearchGate. (n.d.). Production of this compound Carbonyl compoun. Retrieved from https://www.researchgate.net/publication/369469079_Production_of_Dothiepin_sulfoxide_Carbonyl_compoun infoway-inforoute.ca InfoScribe. (n.d.). part_translations. Retrieved from https://www.infoscribe.com/loinc/part_translations researchgate.net ResearchGate. (n.d.). Chemical structures of the parent compounds and their principal metabolites. Retrieved from https://www.researchgate.net/publication/11023965_Chemical_structures_of_the_parent_compounds_and_their_principal_metabolites epdf.pub epdf.pub. (n.d.). Clarke's Analytical Forensic Toxicology. Retrieved from https://epdf.pub/clarkes-analytical-forensic-toxicology.html infoway-inforoute.ca InfoScribe. (n.d.). Loinc New Codes in Version 272. Retrieved from https://www.infoscribe.com/loinc/loinc_codes_v272 knu.edu.af epdf.pub. (n.d.). Clarke's Analytical Forensic Toxicology. Retrieved from https://epdf.pub/clarkes-analytical-forensic-toxicology.html researchgate.net ResearchGate. (n.d.). Inhibition zones on S.aureus VISA P59 induced by different concentrations of glycinin basic subunit (GBS). Retrieved from https://www.researchgate.net/publication/369348168_Inhibition_zones_on_Saureus_VISA_P59_induced_by_different_concentrations_of_glycinin_basic_subunit_GBS

Adrenergic Receptor (alpha-2, alpha-1) Interactions

Studies investigating the interaction of this compound with adrenergic receptors suggest a negligible affinity. Unlike its parent compound, dothiepin, which demonstrates affinity for alpha-1 and alpha-2 adrenergic receptors drugbank.cominchem.org, this compound has been reported to lack affinity for these receptor subtypes . While one source suggests that metabolites, including this compound, may bind to α2 receptors with less affinity compared to the parent drug drugbank.com, the prevailing scientific consensus based on available data indicates a significant reduction or absence of interaction with adrenergic targets .

Serotonin Receptor (5-HT1A, 5-HT2A) Interactions

Research indicates that this compound exhibits minimal to no affinity for serotonin (5-HT) receptors, including the 5-HT1A and 5-HT2A subtypes . This contrasts with dothiepin, which acts as an antagonist at these receptors drugbank.comannapurnapharmacy.com. Quantitative studies measuring the inhibitory concentration (IC50) for this compound in binding assays for serotonin transporters and receptors reveal significantly higher IC50 values compared to dothiepin, signifying a substantial decrease in binding affinity nih.gov. For instance, in assays targeting serotonin transporters (using [3H]imipramine), this compound demonstrated an IC50 of 3.2 x 10-5 M, whereas dothiepin showed an IC50 of 2.8 x 10-6 M nih.gov. Similarly, at serotonin receptor sites, such as those assessed with [3H]spiperone in frontal cortex tissue, this compound had an IC50 of 1.6 x 10-4 M, compared to dothiepin's IC50 of 4.2 x 10-6 M nih.gov. These findings collectively suggest that the sulfoxide metabolite is largely inactive at these serotonin receptor targets wikipedia.org.

Radioligand Binding Assay Methodologies

The characterization of receptor and transporter interactions for compounds like this compound typically employs radioligand binding assays sav.skmpg.deresearchgate.netnih.gov. These in vitro techniques are fundamental for determining the affinity of a compound for a specific biological target. The general methodology involves incubating a preparation of cell membranes or tissue homogenates containing the target receptor or transporter with a known radiolabeled ligand. Varying concentrations of the test compound, in this case, this compound, are added to compete with the radioligand for binding sites mpg.de.

Following an incubation period, the bound radioligand is separated from the unbound ligand, commonly through filtration or centrifugation sav.skmpg.deresearchgate.netnih.gov. The radioactivity in the bound fraction is then measured using a scintillation counter or beta counter mpg.de. The concentration of the test compound required to inhibit the binding of the radioligand by 50% (IC50) or to displace 50% of the specific binding (Ki) is calculated nih.gov. Specific radioligands used in studies relevant to this compound's targets include [3H]imipramine for serotonin transporters, and [3H]spiperone or [3H]serotonin for serotonin receptors nih.gov. These assays provide quantitative data on the compound's affinity and potency for specific molecular targets nih.gov.

Structure-Activity Relationship (SAR) Studies for Sulfoxide Moiety

Structure-activity relationship studies are crucial for understanding how a molecule's chemical structure influences its biological activity. For this compound, the presence of the sulfoxide moiety, formed by the oxidation of the sulfur atom in the central ring of dothiepin, represents a significant structural modification that profoundly impacts its pharmacological properties.

Influence of the Sulfoxide Group on Ligand-Receptor Affinity

The oxidation of the sulfur atom in dothiepin to form this compound dramatically alters its interaction profile with neurotransmitter transporters and receptors. The sulfoxide group is more polar and less lipophilic than the parent sulfide, which can affect its ability to penetrate the blood-brain barrier . Crucially, this structural change leads to a substantial reduction in affinity for targets such as serotonin and norepinephrine (B1679862) transporters and various serotonin receptors nih.govwikipedia.org. Quantitative data consistently show that this compound exhibits significantly higher IC50 values (indicating lower affinity) compared to dothiepin across multiple targets nih.gov. This reduction in affinity means that much higher concentrations of this compound are required to achieve the same level of inhibition or binding as the parent compound, leading to diminished pharmacological effects . Consequently, this compound is often described as being "essentially inactive" or having "dramatically reduced activity" compared to dothiepin wikipedia.org.

Table 1: Comparative IC50 Values for Dothiepin and this compound

Target / AssayThis compound IC50 (M)Dothiepin IC50 (M)Reference
Serotonin Transporter ([3H]imipramine binding)3.2 x 10-52.8 x 10-6 nih.gov
Serotonin Receptor ([3H]spiperone, frontal cortex)1.6 x 10-44.2 x 10-6 nih.gov
Serotonin Receptor ([3H]serotonin, hippocampus)2.5 x 10-42.5 x 10-6 nih.gov

Modulatory Effects of Substituents on Biological Activity

The primary SAR observation concerning this compound is the profound modulatory effect of the sulfoxide group itself. Compared to the parent compound, the introduction of the oxygen atom onto the sulfur atom significantly reduces the molecule's ability to bind to and modulate the activity of neurotransmitter transporters and receptors. While dothiepin exhibits potent inhibition of serotonin and norepinephrine reuptake and acts as an antagonist at serotonin receptors, this compound demonstrates a considerably weaker inhibitory effect on serotonin uptake nih.gov and is largely inactive at adrenergic and serotonin receptors . The comparison extends to other metabolites, such as northiaden sulfoxide, which also shows reduced activity, reinforcing the notion that the sulfoxide modification is a key determinant of diminished biological potency nih.govwikipedia.org. The specific influence of other potential substituents on the this compound scaffold is not extensively detailed in the available literature, with the focus predominantly on the impact of the sulfoxide group's formation.

Pre-clinical In Vitro and In Vivo Mechanistic Investigations

Pre-clinical investigations into the mechanisms of action for this compound highlight its limited pharmacological activity compared to its parent compound. In vitro studies examining the inhibition of serotonin uptake into human platelets revealed that this compound possessed a significantly lower potency than dothiepin and other metabolites like northiaden nih.gov. Specifically, the order of potency for inhibiting serotonin uptake was determined to be dothiepin > northiaden > northiaden sulfoxide > this compound nih.gov.

While in vitro assays generally indicate a lack of significant affinity for key receptors and transporters, potential indirect mechanisms for any observed in vivo effects have been proposed . These could include modulation of oxidative stress or other metabolic interactions. Researchers suggest that to fully elucidate the biological role of this compound, further studies are warranted. These could involve detailed pharmacokinetic analyses to understand its tissue distribution and metabolic conversion rates, the use of knockout animal models to isolate sulfoxide-specific effects, and transcriptomic or proteomic profiling to identify any non-canonical pathways it might influence . Behavioral models, such as the tetrabenazine-induced ptosis test in mice, have also been recommended to validate the pharmacological differences observed between dothiepin and its sulfoxide metabolite .

This compound, a metabolite of the tricyclic antidepressant dothiepin, has been investigated for its pharmacological properties, particularly concerning its interactions with neurotransmitter systems. While its parent compound is a known reuptake inhibitor, research indicates that this compound exhibits significantly reduced activity in this regard. This article focuses on the molecular pharmacology and receptor interactions of this compound within in vitro and pre-clinical contexts, examining its effects on neurotransmitter modulation in cellular systems, enzyme kinetics, and its exploration in animal models.

Analytical Chemistry and Detection Methodologies for Dothiepin Sulfoxide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for separating dothiepin (B26397) sulfoxide (B87167) from its parent compound, other metabolites, and matrix components, allowing for precise measurement.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC, particularly in its reversed-phase mode, is a widely utilized technique for the analysis of dothiepin sulfoxide . This method typically employs C18 columns and UV detection, often at wavelengths around 254 nm, to confirm purity and quantify the compound . HPLC-Diode Array Detection (HPLC-DAD) offers the advantage of acquiring UV spectra, which aids in compound identification by comparing spectral data and retention indices with a database . However, it's noted that this compound and its related metabolites can exhibit similar UV spectra, underscoring the importance of retention indices for definitive identification . Studies have also focused on developing stability-indicating RP-HPLC methods for dothiepin hydrochloride, which can be adapted for its metabolites brjac.com.brresearchgate.net.

HPLC-Mass Spectrometry (HPLC-MS) for Enhanced Specificity

HPLC coupled with Mass Spectrometry (HPLC-MS) significantly enhances the specificity and sensitivity of this compound analysis . This hyphenated technique allows for separation based on chromatographic properties and identification based on mass-to-charge ratio (m/z) and fragmentation patterns. HPLC-MS is particularly valuable for analyzing biological samples like plasma and tissue, where distinguishing between structurally similar compounds is critical . Forced degradation studies also benefit from HPLC-MS, enabling the monitoring of degradation pathways and identification of degradation products . Collision cross-section studies using mass spectrometry have provided insights into the compound's conformational characteristics, with reported values for the protonated molecular ion [M+H]⁺ at m/z 312.14168 and the sodium adduct [M+Na]⁺ at m/z 334.12362 .

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another powerful technique employed for the simultaneous measurement of dothiepin and its major metabolites, including this compound, in biological matrices such as plasma and whole blood nih.gov. This method is noted for its selectivity, sensitivity (down to 1 µg/L), and reproducibility nih.gov. GC-MS, particularly with Nitrogen-Phosphorus Detection (GC-NPD), has been used in clinical chemistry for plasma sample analysis smolecule.com. The technique can also be applied to analyze compounds dissolved in solvents like DMSO, with optimization of parameters for a one-step analysis researchgate.net. GC-MS is also utilized in the separation and identification of secondary metabolites from microbial sources researchgate.net.

Capillary Electrophoresis (CE) Methodologies

Capillary Electrophoresis (CE) offers robust separation capabilities for this compound, particularly in distinguishing it from structurally related compounds and isomers . CE methodologies can be optimized by adjusting buffer composition and pH to achieve effective separation and improve sensitivity, with limits of detection below 10 ng/mL reported . CE has been applied to resolve geometric isomers and impurities in pharmaceutical preparations, ensuring specificity . Furthermore, CE has been investigated for the separation of peptide diastereomers containing sulfoxide groups, employing dual selector systems nih.gov.

Spectroscopic and Colorimetric Analysis

Spectroscopic techniques provide complementary methods for the identification and quantification of this compound, often used in conjunction with chromatographic methods or for specific applications.

Spectrophotometric Determination Methods

Spectrophotometric methods have been developed for the determination of dothiepin hydrochloride, which can be adapted for its sulfoxide metabolite brjac.com.brscience.govnih.govnih.gov. These methods often rely on the formation of colored complexes or the measurement of absorbance changes following specific chemical reactions. For instance, one method involves the condensation of dothiepin with mixed anhydrides of malonic and acetic acids, with measurements taken at 329-333 nm science.gov. Another approach utilizes the reaction with eosin (B541160), measuring absorbance at 540 nm nih.gov. Kinetic spectrophotometric methods have also been described, involving oxidation reactions with reagents like potassium permanganate (B83412) or reactions with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), with measurements at 610 nm and 470 nm, respectively nih.gov. These methods typically exhibit linearity over specific concentration ranges and have been validated for pharmaceutical preparations brjac.com.brscience.govnih.govnih.gov.


Spectrofluorimetric Techniques

Spectrofluorimetric methods offer high sensitivity and selectivity, making them valuable tools for the analysis of dothiepin and its metabolites, including this compound. One notable spectrofluorimetric approach involves the quantitative quenching of the native fluorescence of eosin by dothiepin hydrochloride. This method typically utilizes excitation at 304 nm and measures the fluorescence emission at 543 nm nih.govnih.govresearchgate.netsemanticscholar.org.

Research has established the linearity of this method over a concentration range of 0.3–8 μg/mL, with a reported limit of detection (LOD) of 0.11 μg/mL and a limit of quantification (LOQ) of 0.34 μg/mL nih.govnih.govresearchgate.netsemanticscholar.org. Other spectrofluorimetric methods have also been reported for dothiepin hydrochloride, demonstrating linearity from 0.5 to 10.0 μg/mL, with an LOD of 0.17 μg/mL and an LOQ of 0.5 μg/mL researchgate.net. These techniques are well-suited for the analysis of dothiepin and its related compounds in pharmaceutical formulations and biological samples, where high sensitivity is paramount science.govinnovareacademics.in.

Spectrofluorimetric Method Parameters for Dothiepin Hydrochloride

ParameterEosin-Based Method nih.govnih.govresearchgate.netsemanticscholar.orgOther Spectrofluorimetric Method researchgate.net
Excitation Wavelength304 nm470 nm
Emission Wavelength543 nm538 nm
Linearity Range0.3–8 μg/mL0.5–10.0 μg/mL
Limit of Detection (LOD)0.11 μg/mL0.17 μg/mL
Limit of Quantification (LOQ)0.34 μg/mL0.5 μg/mL

Ion-Pair Complexation for Enhanced Detection

Ion-pair complexation techniques have been widely employed to enhance the spectrophotometric determination of dothiepin hydrochloride, a strategy that can be extended to its metabolites like this compound. These methods involve the formation of ion-pair complexes between the basic drug molecule and acidic dyes, which are then measured in the visible region.

Two prominent methods utilize acidic dyes such as bromophenol blue (BPB) and bromocresol green (BCG) researchgate.netceon.rs. In these approaches, dothiepin base (DOT) forms an ion-pair complex with the dye, exhibiting absorption maxima at approximately 425 nm for BPB and 430 nm for BCG researchgate.netceon.rs. These methods demonstrate linearity over concentration ranges of 1.0–15.0 μg/mL (BPB) and 1.0–17.5 μg/mL (BCG), with LOD values of 0.18 μg/mL (BPB) and 0.17 μg/mL (BCG), and LOQ values of 0.53 μg/mL (BPB) and 0.50 μg/mL (BCG) researchgate.netceon.rs.

Another spectrophotometric approach uses mercurochrome (MER) as the ion-pairing agent, with measurements taken at 557 nm. This method shows linearity in the range of 2.0–24.0 μg/mL, with an LOD of 0.41 μg/mL and an LOQ of 1.26 μg/mL for dothiepin hydrochloride researchgate.net. These ion-pair complexation methods are often extraction-free, contributing to their simplicity, sensitivity, and cost-effectiveness for pharmaceutical analysis innovareacademics.inceon.rsinnovareacademics.in.

Ion-Pair Complexation Spectrophotometric Methods for Dothiepin Hydrochloride

Method/DyeAbsorption Maximum (nm)Linearity Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)
BPB researchgate.netceon.rs4251.0–15.00.180.53
BCG researchgate.netceon.rs4301.0–17.50.170.50
MER researchgate.net5572.0–24.00.411.26

Method Validation and Performance Characteristics

The analytical methods developed for this compound and its parent compound, dothiepin hydrochloride, undergo rigorous validation to ensure their reliability and suitability for intended applications. Key performance characteristics evaluated include linearity, limits of detection and quantification, precision, accuracy, and selectivity.

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The linearity of analytical methods is assessed by constructing calibration curves using standards of known concentrations. For spectrofluorimetric methods employing eosin, linearity has been demonstrated over ranges such as 0.3–8 μg/mL nih.govnih.govresearchgate.netsemanticscholar.org. The corresponding LOD and LOQ values are critical indicators of sensitivity, typically reported as 0.11 μg/mL and 0.34 μg/mL, respectively, for the eosin-based spectrofluorimetric assay nih.govnih.govresearchgate.netsemanticscholar.org. Other spectrofluorimetric methods show linearity from 0.5–10.0 μg/mL with LOD of 0.17 μg/mL and LOQ of 0.5 μg/mL researchgate.net.

Ion-pair spectrophotometric methods also exhibit excellent linearity. For instance, methods using bromophenol blue (BPB) and bromocresol green (BCG) are linear over concentration ranges of 1.0–15.0 μg/mL and 1.0–17.5 μg/mL, respectively researchgate.netceon.rs. The LODs for these methods are reported as 0.18 μg/mL (BPB) and 0.17 μg/mL (BCG), with LOQs of 0.53 μg/mL (BPB) and 0.50 μg/mL (BCG) researchgate.netceon.rs. High-performance liquid chromatography (HPLC) methods have also been developed, with reported linearity for dothiepin hydrochloride showing correlation coefficients close to 1 (e.g., 0.999) over various concentration ranges, and LOD/LOQ values as low as 0.01 μg/mL and 0.1 μg/mL, respectively ijcpa.in.

Precision and Accuracy Assessments

Precision and accuracy are fundamental parameters in method validation, ensuring reproducibility and closeness of measured values to the true value. Spectrofluorimetric and spectrophotometric methods developed for dothiepin hydrochloride have demonstrated good precision and accuracy. For example, a spectrofluorimetric method reported mean percentage recoveries ranging from 99.5% to 100.3% with relative standard deviations (RSD) below 1.25% nih.govscience.gov.

HPLC methods have also shown high precision, with intraday and interday RSD values typically below 2% ijcpa.in. The accuracy of these methods is often assessed through recovery studies, where spiked samples show high percentage recoveries, confirming the ability of the method to accurately quantify the analyte in the presence of other components researchgate.netceon.rsijcpa.in. Statistical comparisons with reference methods have consistently revealed good agreement, indicating no significant differences in accuracy and precision nih.govresearchgate.netceon.rs.

Selectivity and Interference Studies

Selectivity is crucial for analytical methods to ensure that the measured signal is specific to the analyte of interest, especially in complex matrices or when analyzing metabolites. While direct studies on this compound's selectivity are less detailed, methods developed for dothiepin hydrochloride are generally validated for specificity, implying their ability to distinguish the analyte from common pharmaceutical excipients or structurally related compounds ijcpa.inijper.org.

The importance of detecting dothiepin metabolites, including this compound, in forensic toxicology underscores the need for selective analytical techniques scispace.com. Interference studies, common in the validation of ion-pair spectrophotometric methods, assess the impact of co-existing substances. Although specific interference profiles for this compound are not extensively detailed in the provided literature, the successful application of these methods to pharmaceutical formulations suggests a degree of selectivity against common excipients researchgate.netceon.rs.

Applications as an Analytical Reference Standard

This compound serves as a vital analytical reference standard in various scientific disciplines. In analytical chemistry , it is utilized in the development and validation of methods for the detection and quantification of dothiepin and its metabolites in biological samples, such as plasma and tissue smolecule.com. Its availability as a reference standard is crucial for establishing calibration curves and ensuring the accuracy of analytical results, particularly in pharmacokinetic studies and forensic investigations where precise identification and quantification of metabolites are essential scispace.com.

Furthermore, this compound can be employed as a reference compound in studies investigating oxidation-reduction reactions within chemical research . Its presence in wastewater surveillance studies also highlights its utility in environmental monitoring, helping to understand the prevalence and potential impact of antidepressant use .

Compound Name Table

Common NameOther Names / SynonymsCAS Number
This compoundDothiepin S-oxide1447-71-8
Dothiepin hydrochlorideDosulepin HCl, DOP897-15-4
DothiepinDosulepin, Prothiaden113-53-1

Theoretical and Computational Investigations of Dothiepin Sulfoxide

Quantum Chemical Calculations

Reaction Mechanism Elucidation (e.g., oxidation, reduction pathways)

The formation of dothiepin (B26397) sulfoxide (B87167) primarily occurs through the S-oxidation of dothiepin, a metabolic process observed in vivo wikipedia.orgresearchgate.netnih.govnih.gov. This biotransformation involves the addition of an oxygen atom to the sulfur atom within the dibenzothiepine ring system. While specific computational studies detailing the in vitro reaction mechanism of dothiepin's oxidation to dothiepin sulfoxide are not explicitly found in the provided sources, general computational chemistry approaches are employed to understand sulfoxide formation. These often involve exploring oxidation pathways using density functional theory (DFT) or other quantum chemical methods to elucidate transition states and energy barriers researchgate.netorganic-chemistry.org. For instance, theoretical investigations into sulfoxide reduction by thiols have utilized advanced computational levels like MP2 and B3LYP, incorporating solvent effects to model reaction mechanisms nih.gov. Such methodologies could be applied to this compound to understand its potential reduction back to dothiepin or other degradation pathways, though specific published data for this compound is limited.

Structure-Energy Relationship Analysis

Direct computational studies focusing on the structure-energy relationships of this compound, such as detailed DFT calculations of its electronic structure, conformational energies, or stability, were not prominently featured in the reviewed literature. However, related tricyclic compounds have been subjected to such analyses. For example, DFT and electrochemical studies have investigated oxidation sites in nortriptyline, a structurally similar antidepressant, to understand biological activity and potential toxicity researchgate.net. These studies employ computational methods to correlate molecular structure with reactivity and electronic properties. While not directly on this compound, these approaches highlight the types of theoretical investigations that could be applied to understand how structural variations in this compound might influence its energetic profile and molecular behavior.

Supramolecular Interactions and Host-Guest Chemistry (Theoretical Perspective)

The theoretical investigation of supramolecular interactions and host-guest chemistry offers a perspective on how this compound might interact with other molecules, such as macrocyclic hosts like cyclodextrins. While direct computational studies on this compound in this context are scarce in the provided sources, research on its close relative, doxepin (B10761459), has employed quantum-chemical calculations to elucidate host-guest complex formation. These studies have shown that the alkylammonium tail of doxepin is encapsulated within the cavity of hosts like cucurbit daneshyari.comuril, while the tricyclic moiety remains exposed researchgate.net. Similarly, NMR studies have characterized host-guest inclusion complexes of doxepin with β-cyclodextrin, confirming a 1:1 stoichiometry and identifying specific interactions through chemical shift changes and Nuclear Overhauser Effect (NOE) spectroscopy researchgate.net. A study also investigated the supramolecular host-guest interaction of dothiepin and doxepin drugs with cyclodextrin (B1172386) macrocycles daneshyari.com. These investigations, utilizing computational and spectroscopic techniques, provide a framework for understanding the potential supramolecular behavior of this compound, suggesting that its tricyclic structure and polar sulfoxide group could engage in specific binding interactions with host molecules.

Degradation Pathways and Environmental Fate of Dothiepin Sulfoxide

Forced Degradation Studies (Chemical Stability Focus)

Forced degradation studies expose the compound to extreme conditions to identify potential degradation products and pathways that might occur during storage, manufacturing, or in the environment. These studies typically involve hydrolysis (acidic and alkaline), oxidation, and photolysis.

Dothiepin (B26397) sulfoxide (B87167), like other tricyclic antidepressants, can undergo degradation when exposed to acidic conditions researchgate.net. Studies on related compounds suggest that acidic environments can lead to various chemical transformations. For dothiepin hydrochloride, degradation in acidic conditions has been observed, with major acidic degradation products being isolated and characterized by LC-MS researchgate.netresearchgate.netscilit.com. While specific degradation products of dothiepin sulfoxide under acidic hydrolysis are not detailed in the provided search results, the general susceptibility of tricyclic structures to acid-catalyzed reactions indicates that hydrolysis of functional groups or ring cleavage could occur.

Alkaline hydrolysis also represents a significant degradation pathway for many pharmaceutical compounds. While specific studies detailing the alkaline degradation of this compound are not extensively described, research on dothiepin hydrochloride indicates that it is generally stable under basic conditions researchgate.net. However, it is possible that the sulfoxide moiety itself might be susceptible to certain alkaline-induced reactions, though further specific data is needed for confirmation.

The sulfoxide group in this compound is inherently susceptible to oxidation. Further oxidation can lead to the formation of dothiepin sulfone, a doubly oxygenated sulfur species smolecule.com. Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in forced degradation studies, and it can readily oxidize sulfides to sulfoxides and subsequently to sulfones pharxmonconsulting.com. Studies have shown that dothiepin hydrochloride degrades under oxidative stress, with major oxidation degradation products being identified researchgate.netresearchgate.netscilit.com. The formation of sulfone derivatives from this compound is a well-established oxidative degradation pathway smolecule.com.

Photodegradation, induced by exposure to light, is another critical pathway for pharmaceutical compounds. Tricyclic antidepressants, as a class, are known to be susceptible to UV radiation, leading to the formation of photoproducts researchgate.netscispace.comnih.gov. Studies on related compounds like doxepin (B10761459) and clomipramine (B1669221) have identified various photoproducts, including N-oxides and hydroxylated derivatives researchgate.net. While specific photolytic degradation pathways for this compound were not detailed in the provided results, it is reasonable to infer that similar photo-induced reactions, potentially involving oxidation or structural rearrangements, could occur.

Identification and Characterization of Degradation Products

Identifying and characterizing the degradation products of this compound is essential for understanding its stability profile and potential environmental impact. Analytical techniques play a crucial role in this process.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful tools for separating, identifying, and characterizing degradation products researchgate.netresearchgate.netscilit.comscience.govresearchgate.net. These techniques allow for the separation of complex mixtures and provide structural information based on mass-to-charge ratios and fragmentation patterns. Studies on dothiepin hydrochloride have utilized LC-MS to isolate and characterize major acidic and oxidation degradation products, contributing to the determination of probable degradation pathways researchgate.netresearchgate.netscilit.comresearchgate.net. While specific studies focusing solely on the LC-MS identification of this compound degradation products are not explicitly detailed, the general application of these methods in TCA degradation studies suggests their utility for this compound as well. The formation of dothiepin sulfone through further oxidation is a known degradation product smolecule.com.

Data Table: Potential Degradation Pathways of this compound

Degradation ConditionPotential TransformationLikely Degradation ProductsSupporting Evidence (General TCA/Sulfoxide)
Acidic HydrolysisHydrolysis, Ring openingVarious hydrolyzed speciesSusceptibility of TCAs to acidic conditions researchgate.netresearchgate.netscilit.com
Alkaline Hydrolysis(Less likely)(Potentially minor products)General stability under basic conditions researchgate.net
Oxidative DegradationFurther oxidationDothiepin sulfoneOxidation of sulfoxide to sulfone smolecule.com, oxidative stress studies researchgate.netresearchgate.netscilit.com
Photolytic DegradationPhoto-oxidation, RearrangementVarious photoproducts (e.g., N-oxides, hydroxylated forms)Photodegradation of related TCAs researchgate.netscispace.comnih.gov

Compound Names

this compound

Dothiepin

Dosulepin

Northiaden (B26509)

Northiaden sulfoxide

Dothiepin sulfone

Probable Degradation Pathway Determination

The primary pathway leading to the formation of this compound involves the metabolic oxidation of the parent compound, dothiepin. In the human body, dothiepin undergoes hepatic metabolism, with S-oxidation being a key process that converts the thioether group of dothiepin into a sulfoxide nih.govwikipedia.orgdrugbank.comresearchgate.net. This metabolic transformation is a significant route for the production of this compound.

Beyond its formation through metabolism, this compound can also undergo further chemical transformations. These include potential oxidation to more highly oxidized species, such as sulfones, or reduction back to the parent dothiepin molecule . While specific environmental degradation pathways for this compound are not extensively documented, general principles of pharmaceutical degradation in the environment suggest that processes like photodegradation and oxidation by reactive species in aquatic environments could contribute to its transformation scispace.comresearchgate.net. Studies on related dibenzoazepine derivatives indicate that peroxydisulfate (B1198043) ions and sulfate (B86663) radicals can mediate oxidative degradation in aqueous media, suggesting a potential for similar breakdown mechanisms for this compound researchgate.net. However, comprehensive research detailing specific environmental degradation pathways, such as hydrolysis, photolysis, or microbial breakdown, remains limited .

Environmental Monitoring and Presence in Aquatic Systems

The detection of pharmaceuticals and their metabolites in environmental compartments, particularly in wastewater and surface waters, serves as an indicator of human consumption and potential ecological impact.

Detection in Wastewater (as an indicator of environmental prevalence)

This compound, as a metabolite of dothiepin, has been detected in wastewater surveillance studies, indicating its excretion and subsequent entry into sewage systems . While analytical methods for monitoring pharmaceuticals in wastewater are continually evolving, this compound has been considered as a potential future biomarker for assessing community-wide antidepressant use uantwerpen.be. The challenges in validating analytical methods for such metabolites highlight the ongoing efforts to comprehensively track pharmaceutical residues in environmental matrices.

Environmental Transformation and Persistence Studies

Specific data on the environmental persistence of this compound in aquatic systems is scarce. In humans, the elimination half-life of this compound is reported to be approximately 22.7–25.5 hours wikipedia.orgresearchgate.net. This metabolic half-life provides insight into its breakdown within the body but does not directly translate to its persistence in environmental compartments like water or sediment, where different physical, chemical, and biological processes govern degradation rates.

While direct environmental transformation studies for this compound are limited, general observations suggest that pharmaceuticals can undergo various transformation processes in aquatic environments pk.edu.pl. These processes can alter the chemical structure of the parent compounds and their metabolites, potentially leading to the formation of new compounds with different environmental behaviors and toxicities scispace.com. Further research is needed to fully elucidate the environmental transformation and persistence characteristics of this compound.

Advanced Research Directions in Dothiepin Sulfoxide Chemistry and Biology

Development of Novel Synthetic Routes with Green Chemistry Principles

The synthesis of dothiepin (B26397) sulfoxide (B87167) and its analogs is increasingly being approached with an emphasis on sustainability, efficiency, and reduced environmental impact. Research is exploring catalytic systems and optimized reaction conditions to align with green chemistry principles.

Waste Reduction Strategies in Dothiepin Sulfoxide SynthesisAdherence to green chemistry principles necessitates strategies for waste reduction. This includes improving atom economy, minimizing solvent usage, and designing one-pot or continuous flow processesrsc.orgnih.gov. One-pot syntheses, which combine multiple reaction steps without intermediate isolation, can significantly reduce waste, solvent consumption, and reaction timersc.org. Continuous flow chemistry, utilizing microreactor systems, offers advantages such as controlled residence times and potentially higher yields compared to batch methods, contributing to process efficiency and waste minimizationbenchchem.com. The use of recyclable catalysts also plays a crucial role in reducing waste and improving the sustainability of synthetic routesrsc.orgjsynthchem.commdpi.com.

Elucidation of Specific Enzyme Isoforms in Sulfoxide Metabolism

Understanding the enzymatic pathways involved in the metabolism of this compound is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions.

Investigating the Role of Flavin-Containing Monooxygenases (FMOs)Flavin-containing monooxygenases (FMOs) are another class of enzymes capable of oxidizing sulfur-containing compounds. While the provided search results do not directly link FMOs to this compound metabolism, FMOs are known to catalyze the oxidation of thioethers to sulfoxides in various drug moleculesalmacgroup.com. Future research could investigate whether FMOs contribute to the metabolic profile of this compound or if they play a role in its synthesis or degradation pathways.

Advanced Mechanistic Studies of Reduced Biological Activity

This compound is generally considered to be less pharmacologically active than its parent compound, dothiepin. Research is directed towards understanding the molecular basis for this reduced activity.

Investigating Oxidative Stress and Mitochondrial DysfunctionWhile not explicitly detailed for this compound in the provided snippets, some drug metabolites can induce oxidative stress or affect mitochondrial function, contributing to their overall biological profile. Future research could explore whether this compound, at relevant concentrations, induces reactive oxygen species (ROS) production or impairs mitochondrial respiration. Such studies would typically involve cell-based assays measuring ROS levels, ATP production, or mitochondrial membrane potential.

Computational Design of this compound Analogs for Probing Biological Pathways

Computational methods offer powerful tools for designing novel analogs and predicting their interactions with biological systems, aiding in the elucidation of biological pathways.

Molecular Docking and Dynamics Simulations of AnalogsMolecular docking simulations can predict the binding modes and affinities of this compound analogs to specific protein targets. Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding and the conformational changes involved. These simulations are invaluable for understanding structure-activity relationships at a molecular level and for guiding the rational design of analogs with specific properties.

Application of this compound as a Probe for Specific Metabolic Pathways

The unique chemical structure and metabolic origin of this compound make it a potential tool for investigating specific biological processes.

Tracer Studies for Investigating Drug Metabolism PathwaysIsotopically labeled versions of this compound (e.g., with deuterium (B1214612) or carbon-13) could serve as tracers in metabolic studies. By tracking the fate of these labeled compounds in biological systems, researchers can elucidate complex metabolic pathways, identify intermediate metabolites, and quantify metabolic flux. This approach is particularly useful for mapping out the complete metabolic profile of dothiepin and its derivatives.

Standardization and Interlaboratory Validation of Analytical Methods

Ensuring the accuracy and reliability of analytical data is paramount for both research and clinical applications, requiring standardized and validated methods.

Q & A

Q. What literature review practices ensure comprehensive coverage of this compound research?

  • Methodological Answer : Use databases like SciFinder or PubMed with Boolean operators (e.g., "this compound AND pharmacokinetics") and filters for publication date/document type. Critical appraisal tools (e.g., CAS indexes) help prioritize high-impact studies while avoiding predatory journals .

Q. Key Research Findings Table

Aspect This compound Dothiepin Northiaden
Uptake Inhibition Inactive (IC50 > 10,000 nM) Potent (NE: 50 nM; 5-HT: 100 nM) Selective NE inhibition (200 nM)
Receptor Affinity Negligible (H1, muscarinic, adrenergic) High (H1, muscarinic) Moderate (α1-adrenergic)
Therapeutic Role None observedAntidepressantContributes to Dothiepin effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.